

Addressing phase separation problems in Dimethyladipate formulations

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Compound of Interest

Compound Name: Dimethyladipate

Cat. No.: B125988

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Technical Support Center: Dimethyl Adipate Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered in dimethyl adipate (DMA) formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and handling of dimethyl adipate in formulation development.

Q1: What is dimethyl adipate and why is it used in pharmaceutical formulations?

A1: Dimethyl adipate (DMA) is a biodegradable, low-toxicity, colorless oily liquid with the chemical formula $(\text{CH}_2\text{CH}_2\text{CO}_2\text{CH}_3)_2$.^{[1][2]} It serves as a versatile solvent and plasticizer.^{[1][2]} In pharmaceutical applications, particularly for parenteral formulations, DMA is valued for its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), making it a suitable vehicle for long-acting injectable drug products.^{[3][4]}

Q2: What are the key physical and chemical properties of dimethyl adipate that I should be aware of?

A2: Key properties of dimethyl adipate are summarized in the table below. Understanding these properties is crucial for successful formulation development.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₄	[5]
Molecular Weight	174.19 g/mol	[5]
Appearance	Colorless liquid	[1]
Boiling Point	227 °C	[1]
Melting Point	10.3 °C	[1]
Density	1.06 g/cm ³ (at 20 °C)	[1]
Water Solubility	< 1 g/L	[1]
LogP	~1.03	[5]

Q3: My dimethyl adipate-based formulation is showing signs of phase separation. What are the common causes?

A3: Phase separation in DMA formulations can be triggered by several factors:

- **Temperature Fluctuations:** A decrease in temperature can significantly reduce the solubility of the API or other excipients, leading to precipitation or "clouding." This is a critical factor, especially for formulations intended for refrigerated storage or those that experience temperature changes during shipping and handling.
- **Concentration Effects:** The concentration of the API or other components may have exceeded their solubility limit in the dimethyl adipate vehicle.
- **Incompatibility of Components:** The addition of a co-solvent or other excipient that is not fully miscible with dimethyl adipate or that reduces the solubility of the API can induce phase separation.
- **pH Shifts:** For formulations containing ionizable compounds, a change in pH can alter their solubility and lead to precipitation.

- **Long-Term Instability:** Over time, slow degradation of the API or excipients can result in the formation of less soluble species.

Q4: How can I prevent phase separation in my dimethyl adipate formulation?

A4: Several strategies can be employed to prevent phase separation:

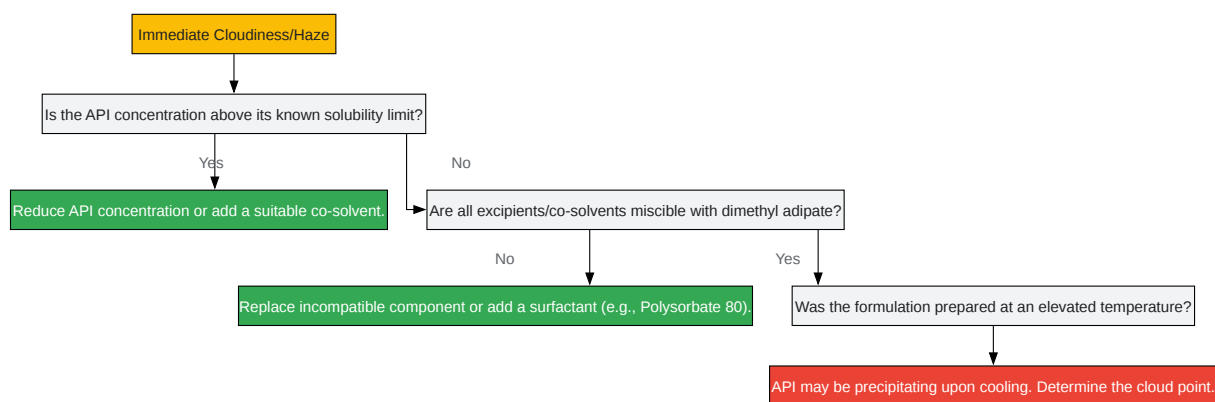
- **Co-solvents:** The addition of a compatible co-solvent can increase the overall solvent capacity of the formulation. Common co-solvents that may be compatible with dimethyl adipate include ethanol and propylene glycol. However, their compatibility and impact on API solubility must be experimentally verified.
- **Surfactants:** Non-ionic surfactants such as Polysorbate 80 and Cremophor EL can be used to emulsify immiscible components and stabilize the formulation.^[6] They work by reducing the interfacial tension between different phases. The selection and concentration of the surfactant are critical and require careful optimization.
- **Formulation Optimization:** A systematic approach to formulation development, such as constructing pseudo-ternary phase diagrams, can help identify the optimal concentration ranges of the API, dimethyl adipate, and any co-solvents or surfactants to ensure long-term stability.
- **Temperature Control:** Maintaining a consistent and appropriate temperature throughout the manufacturing, storage, and handling process is crucial.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation issues in your dimethyl adipate formulations.

Problem 1: The formulation appears cloudy or hazy immediately after preparation.

This indicates a fundamental insolubility or incompatibility issue.

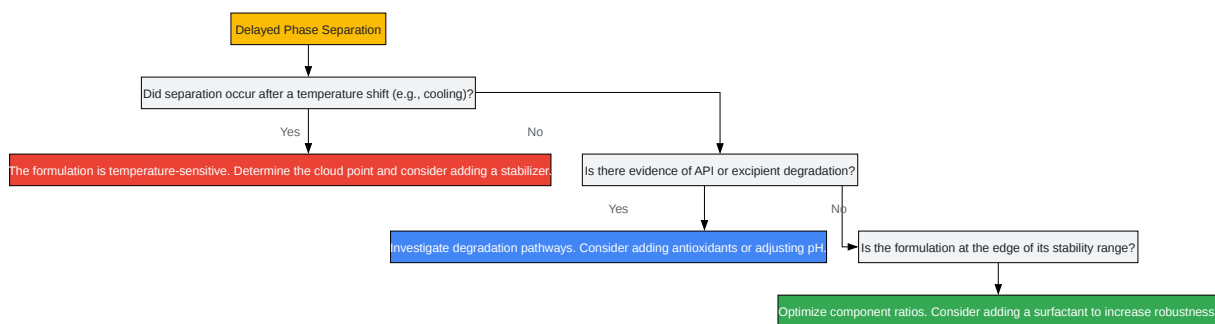


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Troubleshooting workflow for immediate formulation cloudiness.

Problem 2: The formulation is clear initially but develops a precipitate or separates into layers over time or upon temperature change.

This suggests a more subtle instability.



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Troubleshooting workflow for delayed phase separation.

Section 3: Quantitative Data on Solubility

While specific solubility data for many APIs in dimethyl adipate is not readily available in the literature and should be determined experimentally, the following table provides some context on the solubility of relevant compounds.

Compound	Solvent(s)	Solubility	Temperature	Reference
Testosterone Propionate	Chloroform	50 mg/mL	Not specified	[7]
Testosterone Propionate	Ethanol	1 in 6 parts	Not specified	[7]
Testosterone Propionate	Propylene Glycol	1 in 30 parts	Not specified	[7]
Progesterone	Water	0.007 mg/mL	Not specified	[8]
Progesterone	Ethanol, Methanol, Acetonitrile	~1 mg/mL	Not specified	[9]

Note: "1 in 6 parts" indicates that 1 gram of solute dissolves in 6 mL of solvent.

Section 4: Experimental Protocols

Cloud Point Determination (Adapted from ASTM D2500)

The cloud point is the temperature at which a liquid specimen shows the first observable sign of wax crystals or other solid formation upon cooling.[8] This method is critical for assessing the low-temperature stability of your formulation.

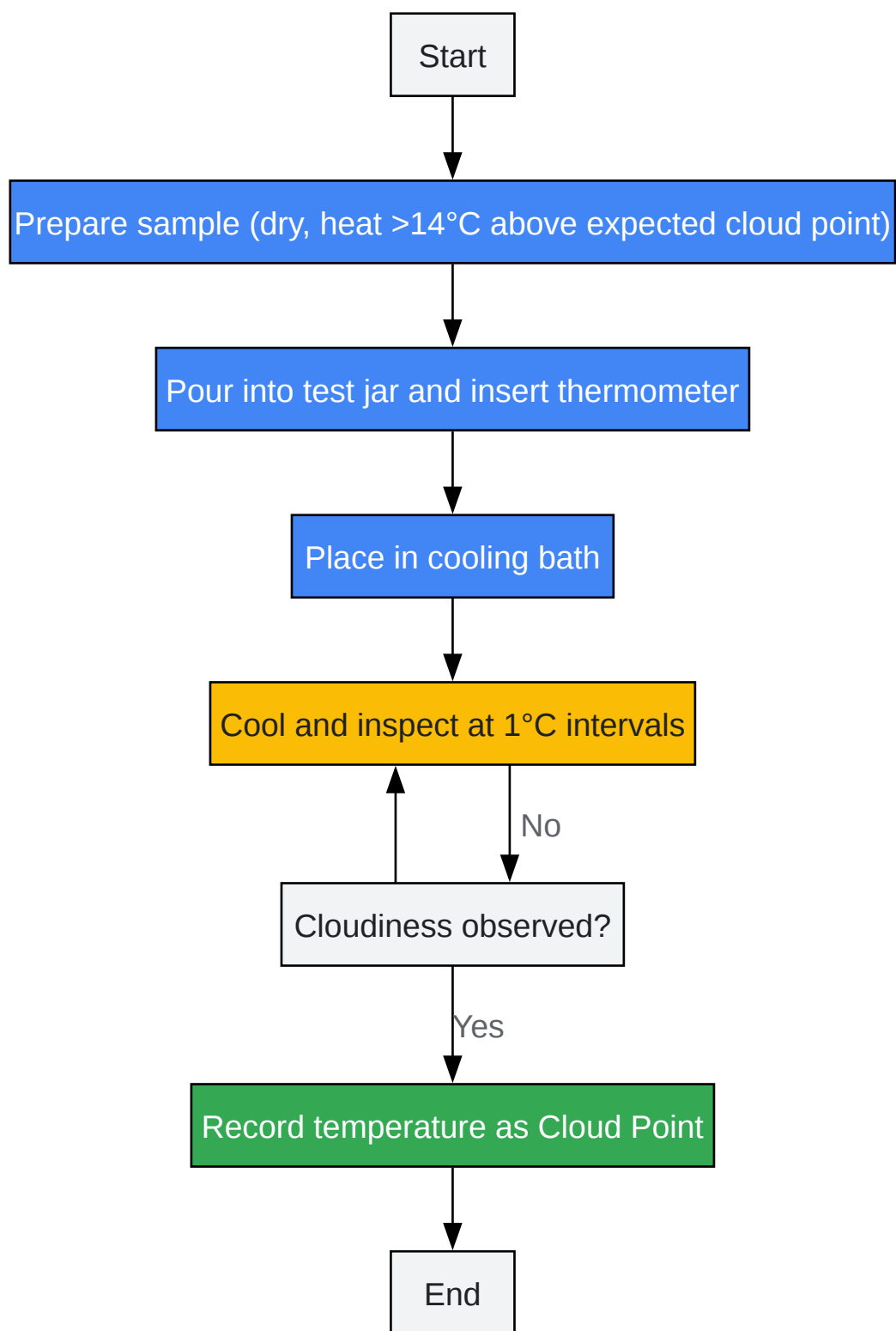
Apparatus:

- Test jar: Cylindrical, clear glass with a flat bottom.
- Thermometer: Appropriate range for the expected cloud point.
- Cooling bath: Capable of reaching and maintaining temperatures below the expected cloud point.

Procedure:

- Ensure the sample is free of moisture.

- Bring the sample to at least 14°C above the expected cloud point.
- Pour the sample into the test jar to the marked level.
- Tightly close the test jar with the cork carrying the thermometer, ensuring the thermometer bulb is positioned at the bottom of the jar.
- Place the test jar in the cooling bath.
- At each 1°C interval, remove the jar and inspect for cloudiness at the bottom. This entire operation should not take more than 3 seconds.
- The temperature at which a distinct cloudiness is first observed at the bottom of the test jar is recorded as the cloud point.^[8]^[10]



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Experimental workflow for Cloud Point Determination.

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a non-invasive technique for measuring the size of particles in a suspension, which is useful for detecting the early stages of precipitation or aggregation.

Procedure:

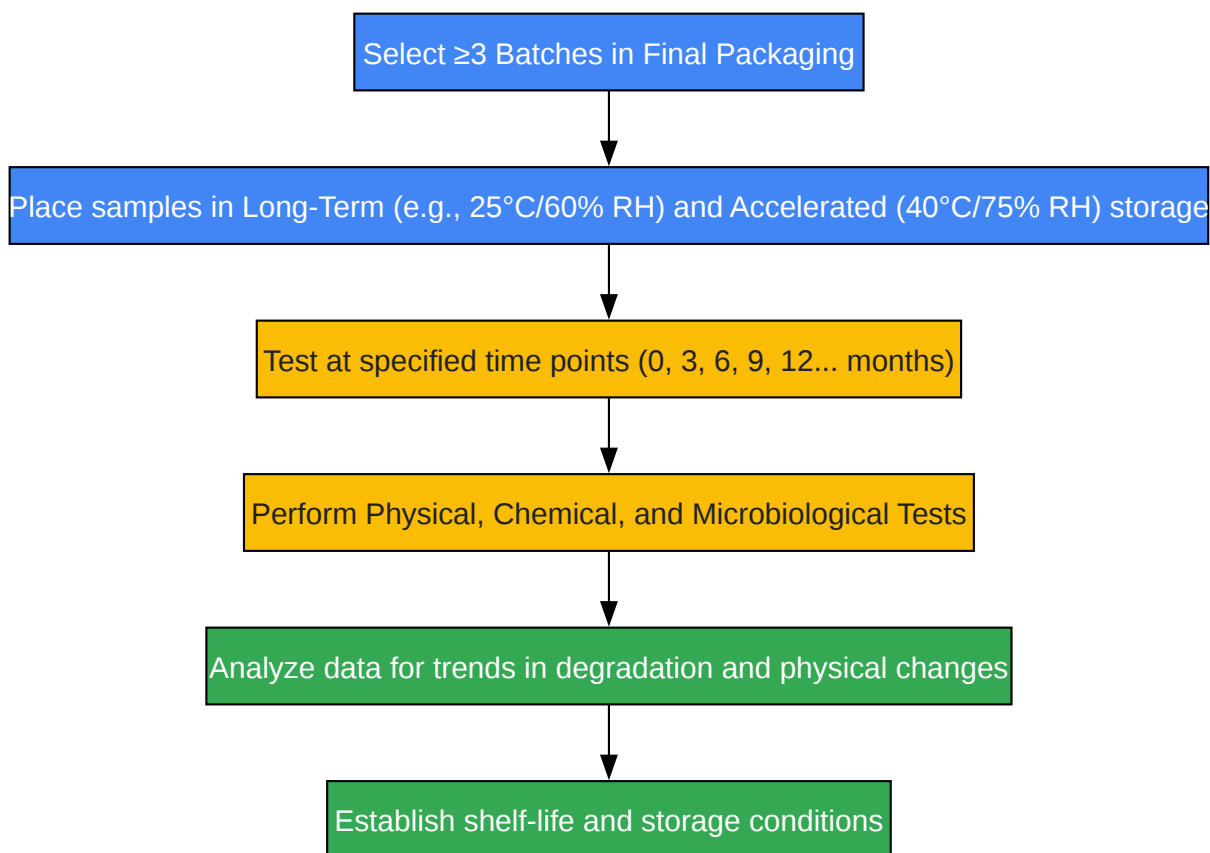
- Sample Preparation:
 - Carefully dilute a small aliquot of your formulation in a compatible, filtered solvent. The dilution should be sufficient to obtain an optimal count rate (typically 100-300 kcps).
 - Ensure the sample is well-mixed and free of air bubbles.
- Instrument Setup:
 - Set the instrument temperature, typically to 25°C, unless a different temperature is being investigated.
 - Input the viscosity and refractive index of the dispersant.
 - Allow the sample to equilibrate in the instrument for at least 2-5 minutes.
- Measurement:
 - Perform at least three replicate measurements to ensure reproducibility.
 - Analyze the Z-average diameter and the Polydispersity Index (PDI). A low PDI (typically < 0.3) indicates a monodisperse sample. An increase in particle size or PDI over time can indicate instability.

Long-Term Stability Testing (Based on ICH Q1A Guidelines)

Long-term stability studies are essential for determining the shelf-life of a drug product.^{[9][11]}

Protocol Outline:

- Batches: At least three primary batches of the drug product should be included in the study. [\[7\]](#)
- Container Closure System: The product should be stored in the same container closure system intended for marketing.
- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Testing Frequency:
 - Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
 - Accelerated: 0, 3, and 6 months.
- Tests to be Performed:
 - Physical: Appearance (clarity, color), presence of particulate matter, phase separation.
 - Chemical: Assay of the active ingredient, quantification of degradation products.
 - Microbiological: Sterility testing (for parenteral products).



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